molecular formula C17H18N2O3 B11991512 N'-(3-Methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide CAS No. 300676-36-2

N'-(3-Methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B11991512
CAS No.: 300676-36-2
M. Wt: 298.34 g/mol
InChI Key: DNSBKRBHOMWAHN-WOJGMQOQSA-N
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Description

N’-(3-Methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 2-(2-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-Methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide
  • N’-(3-Methoxybenzylidene)-2-(2-fluorophenoxy)acetohydrazide

Uniqueness

N’-(3-Methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

300676-36-2

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O3/c1-13-6-3-4-9-16(13)22-12-17(20)19-18-11-14-7-5-8-15(10-14)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+

InChI Key

DNSBKRBHOMWAHN-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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